molecular formula C6H11ClO2 B1359904 6-Chlorohexanoic acid CAS No. 4224-62-8

6-Chlorohexanoic acid

Cat. No.: B1359904
CAS No.: 4224-62-8
M. Wt: 150.6 g/mol
InChI Key: XWWKSLXUVZVGSP-UHFFFAOYSA-N
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Description

6-Chlorohexanoic acid is an organic compound with the chemical formula C6H11ClO2. It is a chlorinated derivative of hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorine atom attached to the sixth carbon of the hexanoic acid chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chlorohexanoic acid can be synthesized through several methods. One common approach involves the chlorination of hexanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous addition of chlorinating agents to hexanoic acid in a controlled environment to ensure high yield and purity. The product is then subjected to purification processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorohexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bioconjugation and Protein Immobilization

One of the significant applications of 6-chlorohexanoic acid is in the field of bioconjugation, particularly for immobilizing proteins and receptors. For instance, researchers have modified macroporous silica gels with derivatives of this compound to capture G protein-coupled receptors (GPCRs) from Escherichia coli lysates. This method has shown high yield and specificity in binding, allowing for further studies on receptor-ligand interactions .

Case Study: GPCR Immobilization

  • Objective: To immobilize β2-adrenoceptor and angiotensin receptors.
  • Method: Covalent capture using this compound derivatives.
  • Results: Successful immobilization demonstrated through morphological characterization and ligand-binding activity .

Material Science

In material science, this compound is utilized to modify surfaces for enhanced properties. Its incorporation into polymer matrices can tailor mechanical and chemical properties suitable for specific applications.

Application Example:

  • Modification of Silica Gel: Enhances surface characteristics for better adsorption properties in chromatographic applications .

Drug Discovery

The compound serves as a precursor in synthesizing bioactive molecules that are critical in drug discovery. Its ability to react with various nucleophiles allows for the development of new therapeutic agents.

Notable Research:

  • Utilization of this compound as a linker in synthesizing compounds with antidepressant properties has been documented . This research emphasizes its role in developing new pharmaceuticals targeting mental health disorders.

Due to its corrosive nature, handling this compound requires strict safety protocols:

  • Use protective gloves and eyewear.
  • Store in a cool, dark place away from incompatible materials.
  • Follow proper disposal methods as per local regulations.

Mechanism of Action

The mechanism of action of 6-Chlorohexanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

6-Chlorohexanoic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of the chlorine atom in this compound makes it more reactive in substitution reactions and imparts unique antimicrobial properties compared to its non-halogenated counterpart .

Biological Activity

6-Chlorohexanoic acid (6-CHA) is a carboxylic acid characterized by a chlorine atom at the sixth position of a six-carbon chain. This compound has garnered attention due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a detailed overview of the biological activity of 6-CHA, supported by data tables, case studies, and research findings.

This compound is synthesized through various methods, one of which involves the reaction of 1,5-dibromopentane with sodium chloroacetate followed by hydrolysis:

Br CH2)5 Br+ClCH2COONaCl CH2)5 COOH+2NaBr\text{Br CH}_2)_5\text{ Br}+\text{ClCH}_2\text{COONa}\rightarrow \text{Cl CH}_2)_5\text{ COOH}+2\text{NaBr}

The compound is known for its reactivity due to the presence of the chloro group, allowing it to participate in substitution reactions and hydrolysis processes, which can yield various derivatives useful in synthetic chemistry.

The biological activity of 6-CHA is primarily attributed to its ability to interact with specific molecular targets. The chloro group can undergo nucleophilic substitution reactions, while the carboxylic acid functional group can participate in hydrogen bonding and ionic interactions with biological macromolecules.

Enzyme Kinetics and Biochemical Assays

6-CHA has been utilized in enzyme kinetics studies as a substrate. For instance, it has been involved in the immobilization of receptors like CysLTR1 through interactions with haloalkane dehalogenase. This immobilization allows for the stable analysis of receptor-ligand interactions over extended periods .

Antimicrobial Activity

Research indicates that 6-CHA exhibits antimicrobial properties. In a study evaluating various phenolic acids, it was noted that compounds similar to 6-CHA displayed significant antimicrobial activity against Gram-positive bacteria and fungi . The mechanism often involves disrupting microbial membranes, leading to cell death.

Study on Receptor Immobilization

In a notable study, researchers immobilized CysLTR1 using 6-CHA-modified silica gel. The results demonstrated that the immobilized receptors maintained their activity for over 30 days, showcasing the potential for using 6-CHA in developing stable biochemical assays .

Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activity found that derivatives of 6-CHA could inhibit the growth of various pathogens. For instance, its derivatives showed effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) indicating significant potency .

Data Tables

Property Value
Molecular FormulaC₆H₁₁ClO₂
Molecular Weight148.60 g/mol
Boiling Point220 °C
Melting Point24 °C
SolubilitySoluble in water
Biological Activity Target Effect
AntimicrobialE. coliMIC: 7.06 mg/mL
AntimicrobialAlicyclobacillus acidoterrestrisMIC: 2 μg/mL
AntimicrobialCandida albicansMIC: 80 μg/mL

Properties

IUPAC Name

6-chlorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKSLXUVZVGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195076
Record name 6-Chlorohexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4224-62-8
Record name 6-Chlorohexanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorohexanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chlorohexanoic acid
Source EPA DSSTox
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Record name 6-Chlorohexanoic acid
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Record name 6-CHLOROHEXANOIC ACID
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Synthesis routes and methods

Procedure details

147 parts by weight of the caproic acid were added to 1,000 parts by weight of 90% sulfuric acid saturated with chlorine and were reacted for 6 hours at 25° C. to obtain 95 parts by weight of 6-chlorocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 6-chlorohexanoic acid utilized in the synthesis of polymers?

A1: [] this compound serves as a crucial precursor in the multi-step synthesis of Nylon 7, a polyamide known for its desirable textile properties. The process involves converting this compound into alkyl-6-chlorohexanoate, followed by transformation to alkyl-6-cyanohexanoate and finally to alkyl-7-aminoheptanoate. These esters of 7-aminoheptanoic acid are then polymerized to yield Nylon 7. The properties of the resulting Nylon 7, such as melting point and moisture regain, are notably distinct from other nylons like Nylon 6, 8, 9, 10, and 11. You can read more about this in "Nylon 7, a fiber forming polyamide" (https://www.semanticscholar.org/paper/561e73d6f5dbd8313fd0872e342f0c3609b9ee98).

Q2: Can this compound facilitate the immobilization of biomolecules for analytical applications?

A2: [] Yes, this compound plays a crucial role in immobilizing the M3 muscarinic receptor (M3R) onto amino polystyrene microspheres. This immobilization is achieved by exploiting the interaction between the compound and the enzyme haloalkane dehalogenase. The resulting immobilized M3R proves highly effective in characterizing drug-protein interactions, particularly in determining binding thermodynamics and kinetics. This method has been successfully employed to analyze the binding affinities of drugs like scopolamine hydrochloride, atropine sulfate, and pilocarpine to M3R. For more information, refer to "Immobilization of M3 Muscarinic Receptor to Rapidly Analyze Drug—Protein Interactions and Bioactive Components in a Natural Plant" (https://www.semanticscholar.org/paper/52ab1b12877e0b8dcd26218637536f59940f9da7).

Q3: Are there alternative applications of this compound derivatives in material science?

A3: [] While not directly using this compound, researchers have explored the use of similar compounds, such as 2-chlorobutanoic acid, to modify lignosulfonates. These modified lignosulfonates, specifically 1-carboxypropylated lignosulfonates (1-CPRLS), exhibit enhanced properties as coagulants for removing dyes from solutions. This highlights the potential of this compound derivatives in developing novel materials for environmental remediation applications. This research can be found in the publication "Preparation and Coagulation Performance of Carboxypropylated and Carboxypentylated Lignosulfonates for Dye Removal" (https://www.semanticscholar.org/paper/42082928bff1603a2c3faf47bf5f1defe0de86d7).

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